molecular formula C18H16N2O4 B14857880 Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate

Cat. No.: B14857880
M. Wt: 324.3 g/mol
InChI Key: JPXBBHJONVUVEV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate is a complex organic compound that features a benzofuran ring, an amide linkage, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate typically involves multiple steps. One common method includes the formation of the benzofuran ring through a cyclization reaction. The amino group is then introduced via a substitution reaction. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes or receptors, potentially inhibiting their activity. The amide linkage and ethyl ester group can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-amino-2-benzoyl-1-benzofuran-7-yl)oxyacetate
  • Ethyl 2-(1-benzofuran-2-ylcarbonyl)amino-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl (acetyl (2-benzoyl-1-benzofuran-3-yl)amino)acetate

Uniqueness

Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran ring, amino group, and ethyl ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

ethyl 4-[(3-amino-1-benzofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H16N2O4/c1-2-23-18(22)11-7-9-12(10-8-11)20-17(21)16-15(19)13-5-3-4-6-14(13)24-16/h3-10H,2,19H2,1H3,(H,20,21)

InChI Key

JPXBBHJONVUVEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N

Origin of Product

United States

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